2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a pyrrolidinylsulfonyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route includes:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine and sulfonyl chloride under basic conditions to yield 2-chloro-4-(1-pyrrolidinylsulfonyl)phenol.
Coupling with acetamide: The phenoxy intermediate is then reacted with N-(tetrahydro-2-furanylmethyl)acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropyl acetamide
- 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2,5-dichlorophenyl)acetamide
Uniqueness
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and potential biological activities. This distinguishes it from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S/c18-15-10-14(26(22,23)20-7-1-2-8-20)5-6-16(15)25-12-17(21)19-11-13-4-3-9-24-13/h5-6,10,13H,1-4,7-9,11-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBZHCHJNGPMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3CCCO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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